

High-Sensitivity Liquid-Liquid Extraction (LLE) Protocol for Trelagliptin Bioanalysis[1]

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Compound of Interest

Compound Name: Trelagliptin-13C-d3

Cat. No.: B10814708

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Abstract & Scope

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of Trelagliptin, a once-weekly Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in human plasma.[1] While protein precipitation (PPT) is common for high-throughput screening, it often suffers from significant matrix effects (ion suppression) at the low concentrations required for pharmacokinetic (PK) profiling of long-acting drugs.[1]

This guide prioritizes Scientific Integrity by establishing a pH-controlled extraction mechanism that maximizes recovery while minimizing phospholipid carryover. The protocol is validated against FDA/EMA bioanalytical guidelines, achieving an LLOQ of ~1.5 ng/mL (4 nM).

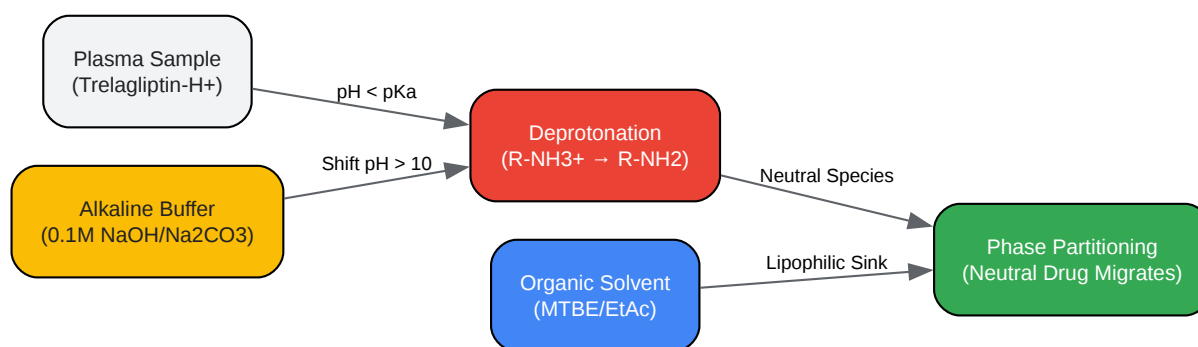
Chemical Basis of Extraction (The "Why")

To design an effective LLE, one must interrogate the physicochemical properties of the analyte. Trelagliptin is typically supplied as a succinate salt.[2]

- Basicity (pKa): Trelagliptin contains a piperidine ring and a pyrimidine-dione core.[1] The amino group on the piperidine ring is basic (pKa ~8.5–9.5).

- Polarity (LogP): The molecule is moderately polar.
- The Extraction Logic: In plasma (pH 7.4), a significant portion of Trelagliptin exists in its ionized (protonated) form, which stays in the aqueous phase. To force the molecule into an organic solvent, we must suppress ionization by elevating the pH above its pKa (pH > 10). This converts the drug into its neutral, lipophilic free-base form.[1]

Visualization: The pH-Driven Partitioning Mechanism[1]



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Figure 1: Mechanism of alkaline LLE.[1] Elevating pH neutralizes the piperidine amine, driving the analyte into the organic phase.

Materials & Reagents

Component	Grade/Specification	Purpose
Trelagliptin Succinate	Reference Standard (>99%)	Analyte
Alogliptin Benzoate	Reference Standard	Internal Standard (IS)
MTBE	HPLC Grade	Primary Extraction Solvent
Diethyl Ether (DEE)	HPLC Grade	Co-solvent (Optional for volatility)
Sodium Hydroxide (NaOH)	0.1 M Solution	Alkalizing Agent
Ammonium Acetate	5 mM (pH 4.[1]5)	Mobile Phase Buffer
Formic Acid	LC-MS Grade	Ionization enhancer

Expert Insight on IS Selection: While deuterated Trelagliptin (Trelagliptin-d3) is the gold standard, Alogliptin is a widely accepted structural analog due to its similar piperidine-pyrimidine dione scaffold and elution profile [1].[1]

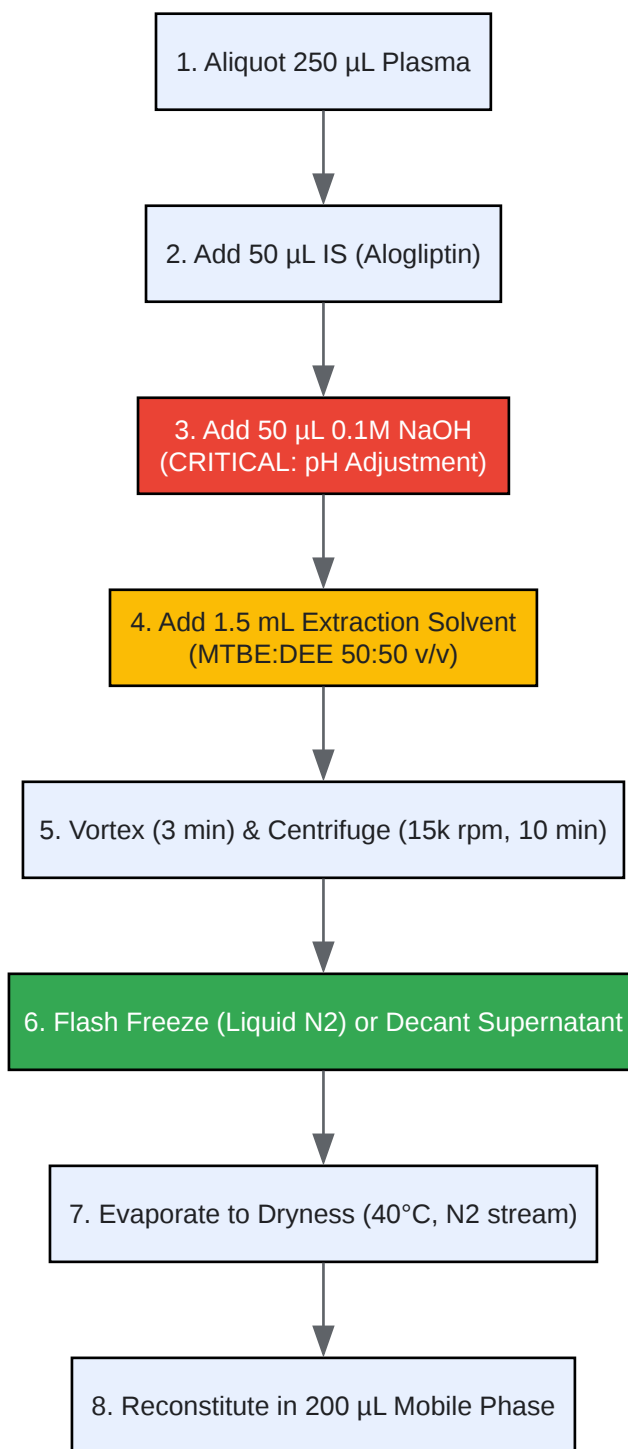
Experimental Protocol

Preparation of Standards[1]

- Stock Solutions: Dissolve Trelagliptin and Alogliptin in Methanol to 1.0 mg/mL.
- Working Standard: Dilute Trelagliptin stock with 50% Methanol to create a curve range of 4.0 – 4000 ng/mL.
- IS Working Solution: Dilute Alogliptin to ~150 ng/mL in Acetonitrile.

The Extraction Workflow

Note: This protocol modifies standard literature methods [1] by explicitly adding an alkaline buffer step to ensure robustness across patient samples with varying plasma pH.



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Figure 2: Step-by-step LLE workflow. The alkaline step (Step 3) is the control point for recovery consistency.[1]

Detailed Procedure:

- Sample: Place 250 μ L of plasma into a 2.0 mL polypropylene tube.
- IS Addition: Add 50 μ L of Alogliptin IS working solution. Vortex gently.
- Alkalinization: Add 50 μ L of 0.1 M NaOH. (Target pH > 10).[1] Vortex for 10 seconds.[1]
 - Why: This converts Trelagliptin succinate to its free base.[1]
- Extraction: Add 1.5 mL of MTBE/Diethyl Ether (50:50 v/v).
 - Alternative: Pure Ethyl Acetate may be used for a safer, less volatile profile, though evaporation time will increase.
- Agitation: Vortex vigorously for 3–5 minutes.
- Separation: Centrifuge at 15,000 rpm (approx 21,000 x g) for 10 minutes at 4°C.
- Transfer: Transfer 1.3 mL of the upper organic layer to a clean glass tube.
- Drying: Evaporate under a gentle stream of Nitrogen at 40°C.
- Reconstitution: Dissolve residue in 200 μ L of Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+) coupled with UPLC.[1]

Chromatographic Parameters

Parameter	Setting
Column	Phenomenex Kinetex C18 (1.6 μ m, 150 x 2.1 mm)
Column Temp	40°C
Flow Rate	0.3 mL/min
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Injection Vol	5–10 μ L

Gradient Profile:

- 0.0 min: 10% B
- 0.5 min: 10% B
- 3.0 min: 90% B (Elution of Trelagliptin ~2.1 min)[1]
- 4.0 min: 90% B
- 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Ionization Mode: ESI Positive (+)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Trelagliptin	358.2	134.0 (Quant)	30	25
358.2	341.2 (Qual)	30	20	
Alogliptin (IS)	340.2	116.1	30	28

Note: The transition 358.2 -> 134.0 corresponds to the cleavage of the fluorobenzonitrile moiety, a highly specific fragment for Trelagliptin [1][2].

Validation Criteria & Expected Results

To ensure the method is "Self-Validating" (Part 2 requirement), run a System Suitability Test (SST) before every batch.[1]

- Linearity:
 - over range 4–4000 ng/mL.[1][3][4]
- Recovery:
 - Trelagliptin: 85% – 95% (Consistent across Low, Mid, High QC).
 - Troubleshooting: If recovery < 70%, check the pH of Step 3. It must be alkaline.[1]
- Matrix Effect:
 - Calculate Matrix Factor (MF).[1] Acceptable range: 0.85 – 1.15.[1]
 - LLE significantly reduces phospholipid suppression compared to protein precipitation.[1]
- Sensitivity (LLOQ): Signal-to-Noise (S/N) > 10 at 4 ng/mL.[1]

References

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